molecular formula C7H12O3 B1531404 2-(1-Methoxycyclobutyl)acetic acid CAS No. 1445951-81-4

2-(1-Methoxycyclobutyl)acetic acid

Cat. No. B1531404
M. Wt: 144.17 g/mol
InChI Key: VXTNKQXAIZLXRP-UHFFFAOYSA-N
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Description

“2-(1-Methoxycyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1445951-81-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . This compound is typically in liquid form .


Physical And Chemical Properties Analysis

“2-(1-Methoxycyclobutyl)acetic acid” is a liquid at room temperature . Its molecular weight is 144.17 and its molecular formula is C7H12O3 .

Scientific Research Applications

Antimicrobial Applications

Research by Noolvi et al. (2016) on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights the antimicrobial potential of compounds related to 2-(1-Methoxycyclobutyl)acetic acid. These compounds, after synthesis, demonstrated significant activity against several strains of microbes, indicating the utility of such derivatives in developing new antimicrobial agents Noolvi et al., 2016.

Photochemical Reactions and Synthesis

The work of Sakuragi et al. (1977) on the photochemistry of 1,2-diphenylcyclobutene in protic solvents showcases the addition of alcohols, acetic acid, and water, forming methyl ethers and corresponding esters. This study provides insights into the reactivity of cyclobutene derivatives under photochemical conditions, relevant to the chemical behavior of 2-(1-Methoxycyclobutyl)acetic acid in similar contexts Sakuragi et al., 1977.

Synthesis of Organic Compounds

Choudhury and Row (2002) reported on (3-Methoxyphenyl)acetic acid, emphasizing its role as a starting material for the synthesis of a wide range of 1,2,3,4-tetrahydroisoquinoline compounds. This study underlines the importance of methoxyphenyl acetic acid derivatives in synthesizing complex organic molecules, suggesting potential routes for the synthesis involving 2-(1-Methoxycyclobutyl)acetic acid Choudhury & Row, 2002.

Organic Chemistry and Catalysis

Further research in the field of organic synthesis and catalysis, such as the study by Thomas and Süss-Fink (2003) on ligand effects in rhodium-catalyzed carbonylation of methanol, though not directly related to 2-(1-Methoxycyclobutyl)acetic acid, illustrates the broader chemical principles that could influence the reactivity and applications of similar acetic acid derivatives in catalytic processes Thomas & Süss-Fink, 2003.

Safety And Hazards

This compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(1-methoxycyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTNKQXAIZLXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methoxycyclobutyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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